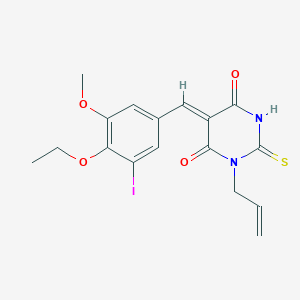![molecular formula C26H28ClNO4S B300836 (5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300836.png)
(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound that has gained significant attention in the world of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their ability to regulate glucose and lipid metabolism. In
作用机制
The mechanism of action of ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARs by ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects. These include improved insulin sensitivity, reduced inflammation, and increased antioxidant activity. Additionally, ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to regulate glucose and lipid metabolism, making it a useful tool in the study of diabetes and other metabolic disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
未来方向
There are several future directions for the study of ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. Some of these include the development of more potent analogs, the study of its potential therapeutic applications in neurodegenerative diseases, and the investigation of its effects on gut microbiota.
Conclusion
In conclusion, ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound with significant potential in the field of scientific research. Its ability to regulate glucose and lipid metabolism makes it a useful tool in the study of diabetes and other metabolic disorders. Additionally, its potential therapeutic applications in cancer and neurodegenerative diseases make it an exciting area of research for the future.
合成方法
The synthesis of ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting compound is then reacted with 2-oxoethylthioacetic acid to form 3-[2-(4-chlorophenyl)-2-oxoethyl]thiazolidine-2,4-dione. The final step involves the reaction of 3-[2-(4-chlorophenyl)-2-oxoethyl]thiazolidine-2,4-dione with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
科学研究应用
((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. Some of the areas of research include diabetes, cancer, and neurodegenerative diseases.
属性
产品名称 |
(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C26H28ClNO4S |
分子量 |
486 g/mol |
IUPAC 名称 |
(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H28ClNO4S/c1-25(2,3)18-11-15(12-19(22(18)30)26(4,5)6)13-21-23(31)28(24(32)33-21)14-20(29)16-7-9-17(27)10-8-16/h7-13,30H,14H2,1-6H3/b21-13- |
InChI 键 |
CINWGFNFQVHEPB-BKUYFWCQSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-butoxy-N-[(2-carbamoylphenyl)carbamothioyl]benzamide](/img/structure/B300756.png)
![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-N-[3-(pentanoylamino)phenyl]-1-naphthamide](/img/structure/B300759.png)
![N-{[3-(pentanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B300762.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)


